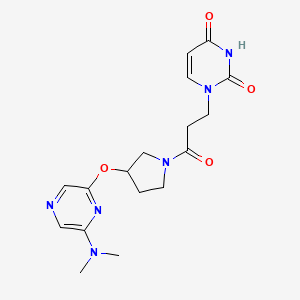
1-(3-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a pyrimidine ring, a pyrazine ring, a pyrrolidine ring, and an amide group. These functional groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and starting materials. It’s common to use coupling reactions, such as amide bond formations or Suzuki couplings, in the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and pKa would depend on the functional groups and overall structure of the compound .科学的研究の応用
Charge-Separated Modified Nucleobases
The study by Schmidt et al. (1999) explores the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils derived from reactions involving heteroaromatics, including 4-(dimethylamino)pyridine. This research illuminates the intrinsic electronic properties and intramolecular interactions of uracil derivatives, hinting at potential applications in the design of novel nucleobase analogs with specific binding affinities for DNA or RNA (Schmidt et al., 1999).
Photophysical Properties and pH-Sensing
Yan et al. (2017) discuss the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, showcasing their solid-state fluorescence and solvatochromism. This study indicates the potential of such compounds in the development of colorimetric pH sensors and logic gates, emphasizing their use in environmental monitoring and biochemical assays (Yan et al., 2017).
Multicomponent Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) report an efficient synthesis method for pyridine-pyrimidines and their bis-derivatives using a triazine diphosphonium hydrogen sulfate ionic liquid, supported on functionalized nanosilica as a catalyst. The described technique underlines the importance of such compounds in pharmaceutical and materials science research, potentially leading to the discovery of new drugs or materials with unique properties (Rahmani et al., 2018).
Aza-pseudopeptides as Corrosion Inhibitors
Chadli et al. (2017) synthesized aza-pseudopeptides and evaluated their efficacy in inhibiting mild steel corrosion in acidic environments. This research opens up applications in materials science, particularly in the development of novel corrosion inhibitors that could extend the life of metals in harsh conditions (Chadli et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-21(2)13-9-18-10-15(19-13)27-12-3-6-23(11-12)16(25)5-8-22-7-4-14(24)20-17(22)26/h4,7,9-10,12H,3,5-6,8,11H2,1-2H3,(H,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMVDKUIYQCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)
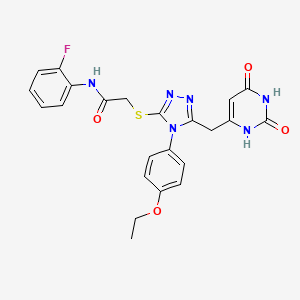
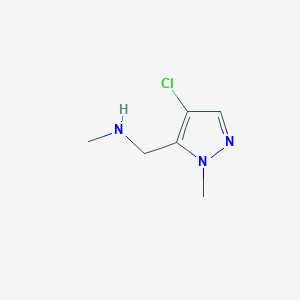

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)
![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2737106.png)

![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)
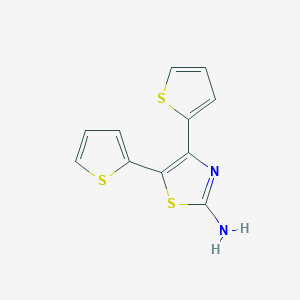
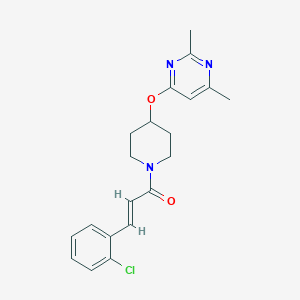
![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)
